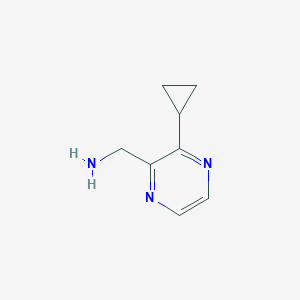

(3-Cyclopropylpyrazin-2-yl)methanamine

Description

(3-Cyclopropylpyrazin-2-yl)methanamine is a heterocyclic amine featuring a pyrazine core substituted with a cyclopropyl group at the 3-position and a methanamine moiety at the 2-position. Pyrazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their nitrogen-rich aromatic structure, which enables diverse electronic interactions and binding capabilities.

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(3-cyclopropylpyrazin-2-yl)methanamine |

InChI |

InChI=1S/C8H11N3/c9-5-7-8(6-1-2-6)11-4-3-10-7/h3-4,6H,1-2,5,9H2 |

InChI Key |

WJSPGHNCYVFCCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC=CN=C2CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropylpyrazin-2-yl)methanamine typically involves the reduction of 3-cyclopropylpyrazine-2-carbonitrile. One common method includes the use of Raney Nickel as a catalyst in the presence of acetic acid and hydrogen. The reaction is carried out at room temperature, followed by the addition of hydrogen chloride in diethyl ether to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Oxidation: The compound can be oxidized to form corresponding oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas and Raney Nickel catalyst in acetic acid.

Substitution: Various nucleophiles under basic or acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction can yield different amine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(3-Cyclopropylpyrazin-2-yl)methanamine":

Scientific Research Applications

- A2a Receptor Antagonists: Patent CA2967944 describes " আমিনopyrazine Compounds With A2A Antagonist Properties" . These compounds, including those of Formula A and Formula A-1, or salts thereof, are believed to selectively antagonize A2a receptors, particularly those in the basal ganglia . The patent suggests their potential use in treating or managing neurodegenerative diseases like Parkinson's disease, or movement disorders arising from medications used for Parkinson's .

- Multi-Protein Kinase Inhibitors: KMU-1170, derived from 5-bromoindoline-2,3-dione, is synthesized through a process involving a pyrazine derivative . It has shown inhibitory activity against several kinases associated with inflammatory reactions, notably MAPK1, Lck, TYK2, JAK3, and Txk . KMU-1170 also reduces the upregulation of iNOS and COX-2 induced by LPS in THP-1 cells and attenuates LPS-induced activation of NLRP3 in THP-1 cells . The introduction of cyclopropylamine at the 5-position of pyrazine yielded KMU-1170 .

- DHODH Inhibitors: A study describes the syntheses and evaluation of azine-bearing analogs, with a focus on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives and 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridine . One highly active compound identified was 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, which inhibits human dihydroorotate dehydrogenase (DHODH) .

- PI3K-C2α Inhibitors: Research into Class II phosphoinositide-3-kinases (PI3Ks) has explored the impact of substitutions on phenyl rings, including the introduction of methyl groups . Meta and para substitutions were tolerated, while ortho substitution was not . The study indicated the importance of an H-bond donor for interaction with the catalytic domain of the enzyme .

Related Compounds:

Mechanism of Action

The mechanism of action of (3-Cyclopropylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

Research Implications and Gaps

- Synthetic Challenges : Introducing a cyclopropyl group to pyrazine may require specialized methods, such as transition-metal-catalyzed cyclopropanation, compared to simpler substituents like ethoxy or chloro .

- Biological Activity : Pyrazine methanamines are understudied but could mimic nicotinamide or histamine in targeting enzyme active sites. Comparative studies with phenyl analogs () are needed to evaluate selectivity .

- Safety Profile : While (3-Cyclopropylphenyl)methanamine is classified as low hazard (), pyrazine derivatives may pose higher toxicity due to nitrogen content, necessitating empirical testing .

Biological Activity

(3-Cyclopropylpyrazin-2-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and receptor modulation. This article delves into its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHN

- IUPAC Name: this compound

This compound belongs to a class of aminopyrazines, which are known for their interactions with various biological targets.

Research indicates that this compound acts primarily as a selective antagonist of the A2A adenosine receptor. This receptor is implicated in several neurological conditions, including Parkinson's disease. By selectively antagonizing A2A receptors, this compound may help modulate dopaminergic signaling in the brain, offering potential therapeutic benefits for movement disorders and neurodegenerative diseases .

1. Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been investigated for its ability to mitigate the effects of neurodegeneration in animal models, particularly those mimicking Parkinson's disease. The compound's mechanism appears to involve the inhibition of adenylate cyclase activity, leading to reduced cAMP levels and enhanced dopaminergic transmission .

2. Receptor Modulation

The compound has demonstrated high affinity for A2A receptors, which are densely populated in the basal ganglia. This interaction is critical for its potential use in treating conditions associated with dopamine dysregulation .

Table 1: Summary of Key Studies on this compound

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, although further studies are needed to fully elucidate its metabolic profile and potential side effects. Initial findings indicate low toxicity levels in animal models, making it a candidate for further clinical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.